N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
Description
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a benzothiazole-derived acetamide compound featuring a 7-chloro-4-methoxy substitution on the benzothiazole core and a dimethylaminoethyl side chain. Its molecular formula is C14H20ClN3OS·HCl (monoisotopic mass: 313.8 g/mol) . The hydrochloride salt enhances solubility, a common modification in pharmaceutical chemistry to improve bioavailability.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S.ClH/c1-9(19)18(8-7-17(2)3)14-16-12-11(20-4)6-5-10(15)13(12)21-14;/h5-6H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXOBWAONZSCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=C(C=CC(=C2S1)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a chloro and methoxy group, along with a dimethylaminoethyl acetamide moiety. This structural arrangement is critical for its biological activity, influencing its interaction with target proteins.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. Studies involving cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) have shown that similar compounds can inhibit cell proliferation effectively.
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Inhibition of AKT/ERK pathways |
| Compound 4i | A549 | 2.0 | Induction of apoptosis |
| N-(7-chloro...) | A431/A549 | TBD | TBD |
Findings: The compound's structural similarities to active derivatives suggest potential for similar anticancer efficacy. For instance, compounds like B7 have been shown to significantly reduce IL-6 and TNF-α levels while promoting apoptosis in tested cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds have been shown to reduce the expression of inflammatory cytokines in macrophage models, indicating a promising avenue for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Targeted | Effect on Cytokine Levels |
|---|---|---|
| Compound B7 | IL-6 | Decreased |
| Compound 4i | TNF-α | Decreased |
| N-(7-chloro...) | TBD | TBD |
Discussion: The ability of these compounds to modulate inflammatory responses may be attributed to their interference with signaling pathways involved in inflammation, such as NF-kB activation .
Mechanistic Studies
Recent studies have elucidated the mechanisms by which benzothiazole compounds exert their biological effects. For example, docking studies suggest that the compound occupies critical binding pockets in target proteins, facilitating strong interactions that lead to inhibition of enzymatic activity.
Table 3: Binding Affinities and Mechanisms
| Compound Name | Target Protein | Binding Mode | Affinity (K_i or IC50) |
|---|---|---|---|
| NQO2 | NQO2 | Competitive Inhibitor | 25 nM |
| KRasG12D | KRasG12D·GDP | Switch I/II Pocket | TBD |
Case Studies
- Study on Cancer Cell Lines: A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines, revealing that certain modifications led to enhanced anticancer activity through apoptosis induction and cell cycle arrest .
- Inflammation Model: In an inflammation model using RAW264.7 macrophages, compounds similar to N-(7-chloro...) significantly reduced cytokine production, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
(a) Chlorine and Methoxy Positioning
- Target Compound : The 7-chloro and 4-methoxy groups on the benzothiazole ring are critical for electronic and steric effects. Chlorine increases lipophilicity, while methoxy may modulate metabolic stability .
- Analog from : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride Molecular formula: C22H26Cl3N3O2S (avg. mass: 502.88 g/mol). Key differences: Additional 4-chlorophenyl group and diethylaminoethyl chain. The diethylamino group increases hydrophobicity compared to dimethylamino in the target compound .
(b) Methyl vs. Ethoxy Substituents
- Analog from : N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride Molecular formula: C14H20ClN3OS (313.8 g/mol). Key differences: 4-Methyl substitution instead of 7-chloro-4-methoxy. Methyl groups are less electronegative, reducing polar interactions compared to chlorine and methoxy .
Side Chain Modifications
- Morpholinoethoxy vs. Dimethylaminoethyl Compounds 8c and 8d ():
- Feature morpholinoethoxy-phenyl-thiazole acetamide structures.
- Example: 8c (C22H24ClN3O3S) has a 2-chlorobenzyl group, yielding 21% with mp 114–116°C.
- Morpholine rings enhance water solubility due to their oxygen-rich structure, contrasting with the dimethylaminoethyl group’s basicity .
Physicochemical Properties
Melting Points and Solubility
Molecular Weight and Lipophilicity
Hydrochloride Salt Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
